3-(6-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine
Descripción
Propiedades
IUPAC Name |
6-[(3-chlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5S/c18-14-5-1-3-12(9-14)11-24-16-7-6-15-20-21-17(23(15)22-16)13-4-2-8-19-10-13/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRWAOSCFXXMAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, scalability, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group, potentially converting it to a sulfoxide or sulfone.
Reduction: Reduction reactions can target the triazolo-pyridazine core or the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of organic solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or triazolo-pyridazine rings .
Aplicaciones Científicas De Investigación
3-(6-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 3-(6-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, which play roles in various biological processes. By inhibiting these enzymes, the compound can exert antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
3-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanoic Acid
- Structure: Features a propanoic acid substituent at position 3 of the triazolopyridazine core.
- Key Differences : The absence of the pyridine ring and 3-chlorobenzylsulfanyl group reduces lipophilicity compared to the target compound. The carboxylic acid group enhances solubility, making it suitable for further derivatization .
Methyl 3-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanoate Hydrochloride
3-[3-Cyclopentylsulfanyl-5-[[3-Methyl-4-(4-Methylsulfonylphenyl)phenoxy]methyl]-1,2,4-Triazol-4-yl]pyridine
- Structure: Contains a cyclopentylsulfanyl group and a complex phenoxymethyl substituent.
- Key Differences: The bulky substituents likely enhance receptor binding affinity but may reduce metabolic stability.
Comparison with Triazolopyridine Derivatives
N-(3-Chlorophenyl)-3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
- Structure : Triazolo[4,3-a]pyridine core with a 3-chlorophenylsulfonamide group.
- Key Differences : The triazole ring is fused to pyridine (vs. pyridazine in the target compound), altering electron distribution. This derivative exhibits antimalarial activity (IC₅₀ = 1.2 µM), suggesting that the 3-chlorophenyl group contributes to bioactivity .
8-Chloro-3-(4-Propylphenyl)-[1,2,4]triazolo[4,3-a]pyridine
- Structure : Chlorine at position 8 and a 4-propylphenyl group at position 3.
- Key Differences : Demonstrated herbicidal activity at 37.5 g a.i. ha⁻¹, indicating that alkylaryl substituents enhance agrochemical potency. The absence of a sulfur-containing group may reduce interactions with thiol-rich biological targets .
Physicochemical Data
*Estimated using analogous structures.
Actividad Biológica
The compound 3-(6-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in medicinal chemistry. This article explores the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.
Synthesis of the Compound
The synthesis of this compound typically involves several key steps:
- Formation of the Triazole Ring : Achieved through cyclization reactions involving hydrazine derivatives and aldehydes or ketones under acidic or basic conditions.
- Introduction of the Chlorophenyl Group : Utilized via nucleophilic substitution reactions with chlorobenzene derivatives.
- Attachment of the Pyridazine Unit : Accomplished through coupling reactions, often catalyzed by palladium complexes.
These synthetic routes are crucial for obtaining the desired biological properties associated with this compound.
Antimicrobial and Anticancer Properties
Research indicates that derivatives of triazolo-pyridazine compounds exhibit significant antimicrobial and anticancer activities. For instance:
- Antitubercular Activity : A study found that related compounds demonstrated IC90 values ranging from 3.73 to 4.00 μM against Mycobacterium tuberculosis, suggesting strong potential as antitubercular agents .
- Cytotoxicity Against Cancer Cell Lines : The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies revealed significant cytotoxicity against various cancer cell lines like A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values as low as 1.06 μM .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The triazole ring may interact with specific enzymes or receptors, leading to inhibition of critical pathways involved in cell proliferation and survival.
- Cell Cycle Arrest : Studies indicate that certain derivatives can induce cell cycle arrest in the G0/G1 phase, thus preventing cancer cell division .
Detailed Research Findings
The following table summarizes key findings from various studies regarding the biological activity of related compounds:
| Study | Biological Activity | IC50/IC90 Values | Cell Lines Tested |
|---|---|---|---|
| Study 1 | Antitubercular | IC90: 3.73 - 4.00 μM | Mycobacterium tuberculosis |
| Study 2 | Cytotoxicity | IC50: 1.06 - 2.73 μM | A549, MCF-7, HeLa |
| Study 3 | Enzyme Inhibition | IC50: 0.090 μM | c-Met kinase |
Case Studies
- Cytotoxicity Evaluation : In a study evaluating new triazolo-pyridazine derivatives, one compound exhibited an IC50 value of 1.06 μM against A549 cells, indicating strong cytotoxic potential .
- Inhibition of c-Met Kinase : Another derivative showed promising inhibitory activity against c-Met kinase, a target implicated in various cancers, with an IC50 comparable to established inhibitors .
Q & A
Q. Methodological Steps :
Data Set Preparation : Assay results for 23 derivatives (e.g., IC50 values against Echinochloa crusgalli).
Molecular Alignment : Align structures using common cores (e.g., triazolopyridazine).
Contour Map Analysis : Correlate steric/electronic properties with activity to design next-gen analogs.
What analytical techniques are essential for characterizing triazolopyridazine derivatives?
Q. Basic Research Focus
- Single-Crystal X-ray Diffraction : Resolves bond angles and confirms regiochemistry. For example, 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine was structurally validated with a data-to-parameter ratio of 17.2 and R factor = 0.050 .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions. In 6-[[6-(Trifluoromethyl)-2-pyridyl]sulfanyl]-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one , aromatic protons at δ 8.10–7.15 ppm confirm pyridyl-sulfanyl linkage .
- Mass Spectrometry : High-resolution MS validates molecular formulas (e.g., [M+H]+ peaks for bromodomain inhibitors ).
How can researchers resolve discrepancies between in vitro and in vivo activity data for triazolopyridazines?
Advanced Research Focus
Discrepancies often arise from bioavailability or metabolic instability. For example, 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine derivatives showed potent in vitro BRD4 inhibition but variable in vivo efficacy. Strategies include:
- Prodrug Design : Mask polar groups (e.g., carboxylic acids) to enhance absorption .
- Metabolic Profiling : Use LC-MS to identify degradation products (e.g., oxidative demethylation of methoxy groups ).
- Formulation Adjustments : Nanoencapsulation or lipid-based carriers improve tissue penetration .
What safety protocols are critical when handling sulfanyl-containing triazolopyridazines?
Q. Basic Research Focus
- Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), safety goggles, and flame-retardant lab coats .
- Ventilation : Use fume hoods to avoid inhaling vapors (e.g., during NaOCl reactions ).
- Storage : Keep tightly sealed in dry, ventilated areas; avoid electrostatic discharge .
How does the sulfanyl group influence the biological activity of triazolopyridazine derivatives?
Advanced Research Focus
The sulfanyl (-S-) group enhances:
- Hydrogen Bonding : Sulfur interacts with cysteine residues in enzymes (e.g., p38 MAP kinase inhibition ).
- Lipophilicity : LogP increases by ~0.5–1.0 units compared to oxy analogs, improving membrane permeability .
- Metabolic Stability : Sulfur resists cytochrome P450 oxidation, prolonging half-life .
Case Study : Ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-5-methyl-4,7-dihydro-1,2,4-triazolo[1,5-β]pyridine-3-carboxylate showed improved herbicidal activity over non-sulfanyl analogs due to enhanced target binding .
What strategies optimize reaction yields in triazolopyridazine synthesis?
Q. Methodological Focus
- Catalyst Screening : Pd-based catalysts (e.g., dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium) improve cross-coupling efficiency .
- Solvent Selection : Ethanol or 2-MeTHF (96-47-9) enhances solubility of polar intermediates .
- Purification : Alumina plugs or silica gel chromatography remove unreacted hydrazines .
How are triazolopyridazines being explored as bromodomain inhibitors?
Advanced Research Focus
Derivatives like N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine inhibit BRD4 by:
- Acetyl-Lysine Mimicry : The triazole core mimics lysine’s electrostatic interactions.
- Binding Affinity : Kd values ≤50 nM were achieved via indole substituents that occupy hydrophobic pockets .
Structural Insights : X-ray co-crystallography (PDB: 6XYZ) shows hydrogen bonds between C3-trifluoromethyl and Asn140 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
